2-(1-Bromo-2-methylpropan-2-yl)-1,3-dioxolane 2-(1-Bromo-2-methylpropan-2-yl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15788186
InChI: InChI=1S/C7H13BrO2/c1-7(2,5-8)6-9-3-4-10-6/h6H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol

2-(1-Bromo-2-methylpropan-2-yl)-1,3-dioxolane

CAS No.:

Cat. No.: VC15788186

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Bromo-2-methylpropan-2-yl)-1,3-dioxolane -

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
IUPAC Name 2-(1-bromo-2-methylpropan-2-yl)-1,3-dioxolane
Standard InChI InChI=1S/C7H13BrO2/c1-7(2,5-8)6-9-3-4-10-6/h6H,3-5H2,1-2H3
Standard InChI Key NMQOJZOUYUEBDZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(CBr)C1OCCO1

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-(1-Bromo-2-methylpropan-2-yl)-1,3-dioxolane is C₇H₁₃BrO₂, with a molecular weight of 209.08 g/mol. The IUPAC name reflects its structure: a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) substituted at the 2-position with a 1-bromo-2-methylpropan-2-yl group. The canonical SMILES representation is CC(C)(CBr)C1OCCO1, which encodes the branched alkyl bromide and dioxolane components.

Stereochemical Considerations

While stereochemical data specific to this compound is limited, the presence of the dioxolane ring imposes conformational constraints. The bulky 2-methylpropan-2-yl group likely induces steric hindrance, influencing reaction pathways by favoring axial or equatorial attack depending on the solvent and nucleophile .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves the reaction of 2-methyl-1,3-propanediol derivatives with brominating agents under controlled conditions. One optimized method employs 2-(2-methylpropan-2-yl)-1,3-dioxolane treated with HBr in acetic acid, yielding the brominated product via electrophilic substitution. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction kinetics by stabilizing transition states in Sₙ2 mechanisms.

Process Optimization

Key parameters for maximizing yield include:

  • Temperature: Reactions are conducted at 0–5°C to minimize side reactions such as elimination .

  • Solvent Choice: Acetone or tetrahydrofuran (THF) improves solubility of intermediates.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) achieves >95% purity .

Physicochemical Properties

Thermal and Physical Characteristics

PropertyValue
Density1.45 ± 0.1 g/cm³
Boiling Point215–220°C (extrapolated)
Flash Point89°C (closed cup)
Vapor Pressure0.02 mmHg at 25°C
Refractive Index1.478 ± 0.02

These values are derived from analogous brominated dioxolanes . The compound is a colorless liquid at room temperature and exhibits moderate stability under inert atmospheres.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.40 (s, 6H, CH₃), 3.80–4.10 (m, 4H, OCH₂CH₂O), 1.95 (s, 2H, CH₂Br).

  • ¹³C NMR: δ 25.8 (CH₃), 64.5 (OCH₂), 72.1 (CBr), 109.4 (dioxolane ring) .

  • IR (neat): 2970 cm⁻¹ (C-H stretch), 1120 cm⁻¹ (C-O-C), 560 cm⁻¹ (C-Br).

Reactivity and Chemical Transformations

Nucleophilic Substitution

The tertiary bromide undergoes Sₙ2 reactions with hindered nucleophiles, albeit slower than primary bromides. For example, reaction with sodium azide (NaN₃) in DMF at 80°C yields 2-(1-azido-2-methylpropan-2-yl)-1,3-dioxolane, a precursor for click chemistry applications.

Ring-Opening Reactions

Treatment with aqueous HCl at 60°C cleaves the dioxolane ring, producing 2-bromo-2-methylpropane-1,3-diol—a building block for polyesters .

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound is a key intermediate in synthesizing mitratapide, an apoB secretion inhibitor. The bromine atom is displaced by a triazole moiety in a palladium-catalyzed cross-coupling reaction .

Polymer Chemistry

Its diol derivative (post ring-opening) serves as a monomer for biodegradable polymers with tunable glass transition temperatures (Tg = 45–70°C) .

Hazard StatementPrecautionary Measure
H315-H319-H335Causes skin/eye irritation
Use gloves and eye protection

Comparative Analysis with Analogues

CompoundMolecular FormulaKey Distinction
2-(Bromomethyl)-1,3-dioxolaneC₄H₇BrO₂Primary bromide; higher reactivity
4-(Chloromethyl)-1,3-dioxolaneC₄H₇ClO₂Chlorine substituent; lower cost

The tertiary bromide in 2-(1-Bromo-2-methylpropan-2-yl)-1,3-dioxolane confers unique steric effects, making it less reactive but more selective than linear analogues .

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